molecular formula C14H18O5 B1396671 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid CAS No. 86207-79-6

4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B1396671
CAS No.: 86207-79-6
M. Wt: 266.29 g/mol
InChI Key: VMDSPKVADVFSJB-UHFFFAOYSA-N
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Description

This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid can be achieved through the esterification of 2,2-Dimethylsuccinic acid with 4-methoxybenzyl alcohol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-Dimethylsuccinic acid.

    Reduction: Formation of 2,2-Dimethylsuccinic alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid is a versatile compound with applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials science research.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2,2-Dimethylsuccinic acid, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylsuccinic acid: The parent compound without the ester group.

    4-Methoxybenzyl alcohol: The alcohol used in the esterification process.

    Benzoic acid esters: A class of compounds with similar structural features.

Uniqueness

4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This compound’s versatility in various research applications and its ability to undergo diverse chemical reactions make it a valuable tool in scientific studies.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)19-9-10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDSPKVADVFSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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